molecular formula C5H9BF3K B13547283 Potassium trans-trifluoro(2-ethylcyclopropyl)borate

Potassium trans-trifluoro(2-ethylcyclopropyl)borate

Cat. No.: B13547283
M. Wt: 176.03 g/mol
InChI Key: KLQHOBWUPALZHB-TYSVMGFPSA-N
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Description

rac-potassium [(1R,2R)-2-ethylcyclopropyl]trifluoroboranuide is a chemical compound with the molecular formula C5H9BF3K. It is a potassium salt of a trifluoroborate ester, which is commonly used in organic synthesis. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-potassium [(1R,2R)-2-ethylcyclopropyl]trifluoroboranuide typically involves the reaction of [(1R,2R)-2-ethylcyclopropyl]boronic acid with potassium trifluoroborate. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

On an industrial scale, the production of rac-potassium [(1R,2R)-2-ethylcyclopropyl]trifluoroboranuide follows similar synthetic routes but with optimized reaction conditions to increase yield and reduce production costs. The use of continuous flow reactors and automated systems allows for efficient large-scale production. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

rac-potassium [(1R,2R)-2-ethylcyclopropyl]trifluoroboranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine or chlorine. The reactions are typically carried out under controlled conditions, such as low temperatures and inert atmospheres, to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of rac-potassium [(1R,2R)-2-ethylcyclopropyl]trifluoroboranuide can yield boronic acids, while reduction can produce borohydrides. Substitution reactions can lead to the formation of various substituted boron compounds .

Scientific Research Applications

rac-potassium [(1R,2R)-2-ethylcyclopropyl]trifluoroboranuide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of rac-potassium [(1R,2R)-2-ethylcyclopropyl]trifluoroboranuide involves the interaction of the trifluoroborate group with various molecular targets. The trifluoroborate group can form stable complexes with transition metals, which can then participate in catalytic cycles for various chemical transformations. Additionally, the compound can act as a nucleophile in substitution reactions, where the trifluoroborate group is replaced by other functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-potassium [(1R,2R)-2-ethylcyclopropyl]trifluoroboranuide is unique due to its specific structural features, such as the ethyl group on the cyclopropyl ring, which can influence its reactivity and stability. This makes it a valuable reagent for specific synthetic applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C5H9BF3K

Molecular Weight

176.03 g/mol

IUPAC Name

potassium;[(1R,2R)-2-ethylcyclopropyl]-trifluoroboranuide

InChI

InChI=1S/C5H9BF3.K/c1-2-4-3-5(4)6(7,8)9;/h4-5H,2-3H2,1H3;/q-1;+1/t4-,5-;/m1./s1

InChI Key

KLQHOBWUPALZHB-TYSVMGFPSA-N

Isomeric SMILES

[B-]([C@@H]1C[C@H]1CC)(F)(F)F.[K+]

Canonical SMILES

[B-](C1CC1CC)(F)(F)F.[K+]

Origin of Product

United States

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